Palladium, dichlorobispyridoxal-

Description

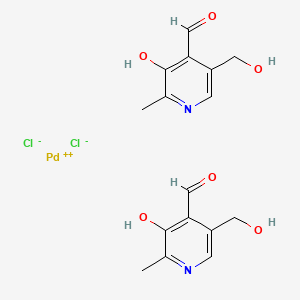

"Palladium, dichlorobispyridoxal-" refers to a palladium(II) coordination complex where two pyridoxal-derived ligands and two chloride ions are bound to a central palladium atom. Pyridoxal, a derivative of vitamin B₆, acts as a bidentate ligand in this complex, offering both oxygen and nitrogen donor atoms for coordination. Such complexes are typically synthesized for catalytic applications, including cross-coupling reactions and electrochemical processes, due to palladium’s high redox activity and ligand-assisted stabilization .

Properties

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;palladium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZASCSRRLACYJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.[Cl-].[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O6Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84206-78-0 | |

| Record name | Dichlorobispyridoxalpalladium (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084206780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palladium, dichlorobispyridoxal- typically involves the reaction of palladium salts with pyridoxal ligands under controlled conditions. One common method includes dissolving palladium chloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding pyridoxal ligands to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of palladium complexes often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Palladium, dichlorobispyridoxal- undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.

Reduction: Reduction reactions involving palladium complexes are also common, where reducing agents convert the palladium center to a lower oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.

Substitution: Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) or palladium(II) species .

Scientific Research Applications

Palladium, dichlorobispyridoxal- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which palladium, dichlorobispyridoxal- exerts its effects involves the coordination of the palladium center with various molecular targets. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, enabling the desired transformations. In biological systems, the compound can interact with DNA and proteins, leading to cytotoxic effects that are useful in anticancer therapies .

Comparison with Similar Compounds

Key Findings:

Ligand Diversity and Pd Content: Palladium(II) chloride (PdCl₂) has the highest Pd content (59–60%) but lacks organic ligands, limiting its specificity in catalytic reactions . In contrast, organopalladium complexes like dichlorobis(dicyclohexylphosphinophenyl)palladium(II) incorporate bulky phosphine ligands, which enhance stability and selectivity in cross-coupling reactions but reduce Pd content to ~12% . "Palladium, dichlorobispyridoxal-" likely follows this trend, with pyridoxal ligands offering biocompatibility and redox versatility but lowering Pd content compared to PdCl₂.

Catalytic Performance :

- Phosphine-ligated palladium complexes (e.g., C₃₅H₃₀Cl₄FeP₂Pd) are preferred in asymmetric catalysis due to their chiral environments . Pyridoxal ligands, with their nitrogen-oxygen coordination, may enable unique reactivity in biomimetic or pharmaceutical synthesis.

- Platinum(II) chloride (PtCl₂) shows lower catalytic activity in organic transformations compared to Pd analogs, as platinum’s stronger metal-ligand bonds slow reaction kinetics .

Industrial and Environmental Relevance: Palladium’s dominance in automotive catalysts (60% of EU palladium use in 2018) underscores the importance of ligand-modified Pd complexes for efficient emission control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.